ASIC3 Inhibition Potency of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
6-Bromo-1,2,3,4-tetrahydroisoquinoline exhibits measurable inhibition of human acid-sensing ion channel 3 (ASIC3) with an IC₅₀ of 701,000 nM as determined by manual patch-clamp electrophysiology in HEK293 cells [1]. This represents a baseline inhibitory activity for the unsubstituted 6-bromo scaffold, providing a reference point for future analog development targeting ASIC3-mediated pain pathways.
| Evidence Dimension | ASIC3 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 701,000 nM |
| Comparator Or Baseline | No direct comparator; baseline scaffold activity only |
| Quantified Difference | N/A (single measurement) |
| Conditions | Human ASIC3 expressed in HEK293 cells; manual patch-clamp electrophysiology; acid-evoked current inhibition |
Why This Matters
This data establishes the baseline ASIC3 activity of the unsubstituted 6-bromo scaffold, enabling rational selection of this intermediate over 7-bromo or unsubstituted analogs for targeted medicinal chemistry campaigns in pain research.
- [1] BindingDB. BDBM50342652: 6-bromo-1,2,3,4-tetrahydroisoquinoline (CHEMBL1770731). IC₅₀ = 7.01E+5 nM for human ASIC3. View Source
